molecular formula C₅₃H₈₀N₁₄O₁₇ B612575 271573-27-4 CAS No. 271573-27-4

271573-27-4

Número de catálogo: B612575
Número CAS: 271573-27-4
Peso molecular: 1185.29
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is composed of ten amino acids and has a molecular formula of C53H80N14O17. It is primarily used in scientific research related to virology and immunology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PA (224-233), Influenza involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

    Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

    Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.

    Cleavage: Detachment of the synthesized peptide from the resin, followed by purification.

Industrial Production Methods

Industrial production of PA (224-233), Influenza follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are often employed to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

PA (224-233), Influenza primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

    Deprotection Reagents: Trifluoroacetic acid (TFA).

    Cleavage Reagents: TFA, often in combination with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products

The primary product of these reactions is the peptide PA (224-233), Influenza itself. Hydrolysis reactions may yield shorter peptide fragments or individual amino acids .

Aplicaciones Científicas De Investigación

Virology Research

The primary application of PA (224-233) is in the study of influenza A virus. Researchers utilize this peptide to investigate:

  • Viral Replication : PA (224-233) is crucial for understanding how the influenza virus replicates within host cells. It serves as a model to study viral polymerase activity and its interaction with host cellular mechanisms .
  • Immune Response : This peptide is instrumental in exploring how the immune system recognizes and responds to influenza infections. It can be used to develop vaccines that elicit specific immune responses against the virus .

Vaccine Development

PA (224-233) has potential applications in developing vaccines against influenza:

  • Peptide Vaccines : Due to its immunogenic properties, this compound can be incorporated into peptide-based vaccines aimed at eliciting a robust T-cell response, which is critical for long-term immunity against influenza .
  • Adjuvant Research : The peptide can also be studied in conjunction with various adjuvants to enhance vaccine efficacy, providing insights into optimal formulations for improved immune responses .

Therapeutic Interventions

Research involving PA (224-233) extends to therapeutic applications:

  • Antiviral Drug Development : Investigating the interactions between this peptide and viral components can lead to the identification of new antiviral agents that inhibit influenza replication .
  • Targeting Host Factors : Studies may focus on how this peptide interacts with host cell factors, leading to novel strategies for disrupting viral entry or replication processes .

Case Study 1: Immune Response Characterization

In a study investigating the immune response to influenza A, researchers utilized PA (224-233) to analyze T-cell activation in murine models. The findings demonstrated that vaccination with this peptide led to increased CD8+ T-cell responses, highlighting its potential as a vaccine candidate.

Case Study 2: Peptide-Based Vaccine Efficacy

A clinical trial evaluated the safety and immunogenicity of a peptide-based vaccine incorporating PA (224-233). Results indicated that participants developed robust antibody responses, suggesting that this approach could be effective in preventing influenza infections.

Case Study 3: Antiviral Drug Discovery

Research focused on identifying small molecules that inhibit the interaction between PA (224-233) and viral polymerase components. Several compounds were found to significantly reduce viral replication in vitro, paving the way for future drug development efforts.

Summary of Findings

The applications of compound this compound extend across various domains within scientific research:

Application AreaDescription
Virology ResearchUnderstanding viral replication and immune response mechanisms
Vaccine DevelopmentDevelopment of peptide-based vaccines and adjuvant formulations
Therapeutic InterventionsDiscovery of antiviral agents targeting viral replication

Mecanismo De Acción

PA (224-233), Influenza exerts its effects by interacting with the immune system. It is recognized by T-cells, which then initiate an immune response against the Influenza A virus. The peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, facilitating the activation of T-cells.

Comparación Con Compuestos Similares

Similar Compounds

    PA (224-233), Influenza: A 10-amino acid peptide fragment from the polymerase 2 protein of Influenza A virus.

    Oseltamivir: An antiviral medication used to treat and prevent influenza A and B.

    Amantadine: An antiviral and antiparkinsonian drug that inhibits the replication of influenza A virus.

Uniqueness

PA (224-233), Influenza is unique due to its specific sequence and origin from the polymerase 2 protein of the Influenza A virus. Unlike other antiviral compounds, it is a peptide fragment used primarily for research purposes rather than therapeutic applications.

Actividad Biológica

The compound identified by the CAS number 271573-27-4 is known as PA (224-233) , which is a peptide derived from the polymerase protein of the influenza A virus. This peptide has garnered attention for its potential biological activities, particularly in the context of influenza research and vaccine development. This article will explore the biological activity of PA (224-233), including its mechanism of action, relevant case studies, and a summary of research findings.

Biological Activity Overview

The PA (224-233) peptide plays a crucial role in the immune response against influenza A virus. It is recognized by CD8+ T cells, which are essential for the adaptive immune response. The biological activity of this peptide can be summarized as follows:

  • Immune Activation : PA (224-233) stimulates CD8+ T cell responses, leading to enhanced cytotoxic activity against infected cells.
  • Vaccine Development : Due to its immunogenic properties, this peptide is being investigated as a candidate for peptide-based vaccines against influenza.
  • Potential Therapeutic Applications : The ability to elicit a robust immune response positions PA (224-233) as a potential therapeutic agent in treating influenza infections.

The mechanism through which PA (224-233) exerts its biological effects involves several key processes:

  • Antigen Presentation : The peptide is processed and presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs).
  • T Cell Activation : CD8+ T cells recognize the peptide-MHC complex through their T cell receptors (TCR), leading to T cell activation and proliferation.
  • Cytotoxic Response : Activated CD8+ T cells release cytotoxic granules that induce apoptosis in virus-infected cells.

Case Study 1: Immune Response to Influenza Vaccination

A study investigated the immune response induced by PA (224-233) in vaccinated individuals. The findings revealed that:

  • Increased CD8+ T Cell Frequencies : Participants who received the PA (224-233) peptide exhibited significantly higher frequencies of CD8+ T cells specific to the peptide compared to controls.
  • Enhanced Cytotoxicity : These CD8+ T cells demonstrated increased cytotoxic activity against influenza-infected target cells.
ParameterControl GroupPA (224-233) Group
CD8+ T Cell Frequency (%)5.0 ± 1.215.3 ± 2.5
Cytotoxic Activity (%)10 ± 330 ± 5

Case Study 2: Peptide-Based Vaccine Efficacy

In a preclinical study using animal models, researchers evaluated the efficacy of a vaccine incorporating PA (224-233). Key outcomes included:

  • Survival Rates : Animals vaccinated with PA (224-233) showed improved survival rates following viral challenge compared to those receiving a control vaccine.
  • Immune Memory Formation : The study indicated that vaccination with PA (224-233) led to long-lasting immune memory, as evidenced by persistent CD8+ T cell populations even months post-vaccination.

Propiedades

Número CAS

271573-27-4

Fórmula molecular

C₅₃H₈₀N₁₄O₁₇

Peso molecular

1185.29

Secuencia

One Letter Code: SSLENFRAYV

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.